molecular formula C19H18FN3O2 B10946051 1-[(2,4-dimethylphenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide

1-[(2,4-dimethylphenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10946051
M. Wt: 339.4 g/mol
InChI Key: LPCIUIGGHDEURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-dimethylphenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the 2,4-dimethylphenoxy and 3-fluorophenyl groups further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dimethylphenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dimethylphenol with an appropriate alkylating agent to form the 2,4-dimethylphenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under suitable conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dimethylphenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as diabetes and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethylphenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, leading to the modulation of cellular signaling pathways. The compound’s structure allows it to bind to specific proteins or enzymes, thereby influencing their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-[(2,4-dimethylphenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide exhibits unique properties due to the presence of the 3-fluorophenyl group. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to specific targets, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4 g/mol

IUPAC Name

1-[(2,4-dimethylphenoxy)methyl]-N-(3-fluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H18FN3O2/c1-13-6-7-18(14(2)10-13)25-12-23-9-8-17(22-23)19(24)21-16-5-3-4-15(20)11-16/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

LPCIUIGGHDEURO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=CC(=CC=C3)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.